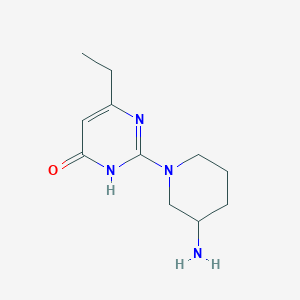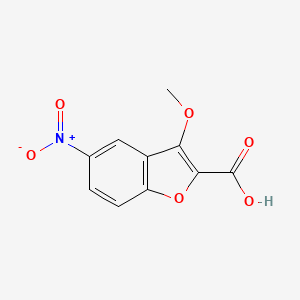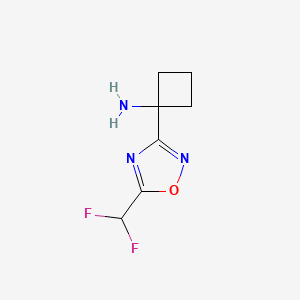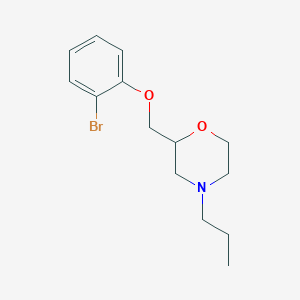![molecular formula C9H5F3N2O2S B11791074 Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B11791074.png)
Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-aminopyridine with trifluoroacetic anhydride to form a trifluoromethylpyridine intermediate. This intermediate then undergoes cyclization with a thioamide under acidic conditions to yield the desired thiazolo[5,4-b]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Wirkmechanismus
The mechanism of action of methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PI3Kα by binding to its active site, thereby blocking the kinase activity. This inhibition can lead to the suppression of downstream signaling pathways involved in cell proliferation and survival . The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards the target enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring fusion.
Thiazolo[3,2-b]pyridines: Another class of thiazole-fused pyridines with different biological activities.
Uniqueness
Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable scaffold for drug development compared to other thiazolo[5,4-b]pyridine derivatives .
Eigenschaften
Molekularformel |
C9H5F3N2O2S |
|---|---|
Molekulargewicht |
262.21 g/mol |
IUPAC-Name |
methyl 5-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H5F3N2O2S/c1-16-8(15)7-13-4-2-3-5(9(10,11)12)14-6(4)17-7/h2-3H,1H3 |
InChI-Schlüssel |
DIXAJRFHOAVMJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC2=C(S1)N=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,5-Dichloropyrido[2,3-d]pyridazine](/img/structure/B11791033.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11791040.png)






![5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791080.png)
